molecular formula C17H15FN2O4 B11329238 2-(2-fluorophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide

2-(2-fluorophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide

Cat. No.: B11329238
M. Wt: 330.31 g/mol
InChI Key: QTASVXLHLNSUHD-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide is a synthetic organic compound that belongs to the class of benzoxazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide typically involves the following steps:

    Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenoxy Group: This step involves the nucleophilic substitution reaction where a fluorophenol derivative reacts with an appropriate electrophile.

    Amidation Reaction: The final step involves the formation of the amide bond through the reaction of the intermediate with a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazinone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for the development of new drugs.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenoxy group in 2-(2-fluorophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide may impart unique properties such as increased lipophilicity, metabolic stability, and specific interactions with biological targets compared to its analogs.

Properties

Molecular Formula

C17H15FN2O4

Molecular Weight

330.31 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)propanamide

InChI

InChI=1S/C17H15FN2O4/c1-10(24-14-5-3-2-4-12(14)18)17(22)19-11-6-7-15-13(8-11)20-16(21)9-23-15/h2-8,10H,9H2,1H3,(H,19,22)(H,20,21)

InChI Key

QTASVXLHLNSUHD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCC(=O)N2)OC3=CC=CC=C3F

Origin of Product

United States

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